Cas no 66281-98-9 (5-Butyl-2H-tetrazole)

5-Butyl-2H-tetrazole 化学的及び物理的性質
名前と識別子
-
- 1H-Tetrazole, 5-butyl-
- 5-n-Butyltetrazole
- 66281-98-9
- AML0042
- AKOS000261900
- 5-butyl-2H-tetrazole
- SCHEMBL464346
- PLHJRIBZRHLPLB-UHFFFAOYSA-N
- 5-butyl-1H-tetraazole
- SCHEMBL12993414
- 5-BUTYL-1H-1,2,3,4-TETRAZOLE
- DB-095222
- 5-butyl-1H-tetrazole
- butyltetrazole
- 5-Butyl-2H-tetrazole
-
- MDL: MFCD11156008
- インチ: InChI=1S/C5H10N4/c1-2-3-4-5-6-8-9-7-5/h2-4H2,1H3,(H,6,7,8,9)
- InChIKey: PLHJRIBZRHLPLB-UHFFFAOYSA-N
- ほほえんだ: CCCCC1=NNN=N1
計算された属性
- せいみつぶんしりょう: 126.0907
- どういたいしつりょう: 126.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 75.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 54.5Ų
じっけんとくせい
- PSA: 54.46
5-Butyl-2H-tetrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B699998-1g |
5-Butyl-2H-tetrazole |
66281-98-9 | 1g |
$ 205.00 | 2022-06-06 | ||
TRC | B699998-1000mg |
5-Butyl-2H-tetrazole |
66281-98-9 | 1g |
$ 253.00 | 2023-04-18 | ||
TRC | B699998-10g |
5-Butyl-2H-tetrazole |
66281-98-9 | 10g |
$ 1918.00 | 2023-04-18 | ||
TRC | B699998-100mg |
5-Butyl-2H-tetrazole |
66281-98-9 | 100mg |
$ 110.00 | 2023-04-18 | ||
TRC | B699998-5000mg |
5-Butyl-2H-tetrazole |
66281-98-9 | 5g |
$ 1016.00 | 2023-04-18 | ||
TRC | B699998-5g |
5-Butyl-2H-tetrazole |
66281-98-9 | 5g |
$ 800.00 | 2023-09-08 | ||
TRC | B699998-2.5g |
5-Butyl-2H-tetrazole |
66281-98-9 | 2.5g |
$ 540.00 | 2023-04-18 |
5-Butyl-2H-tetrazole 関連文献
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
5-Butyl-2H-tetrazoleに関する追加情報
5-Butyl-2H-Tetrazole: A Comprehensive Overview
5-Butyl-2H-tetrazole (CAS No. 66281-98-9) is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the tetrazole family, which is a class of nitrogen-rich heterocycles with versatile applications. The structure of 5-butyl-2H-tetrazole consists of a tetrazole ring substituted with a butyl group at the 5-position, making it a derivative with unique chemical and physical properties.
Recent studies have highlighted the potential of 5-butyl-2H-tetrazole in various applications, particularly in drug discovery and advanced materials. Researchers have explored its role as a bioisostere in medicinal chemistry, where it can replace other functional groups to improve drug efficacy and reduce toxicity. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that 5-butyl-2H-tetrazole derivatives exhibit promising anti-inflammatory activity, suggesting their potential as therapeutic agents.
In the realm of materials science, 5-butyl-2H-tetrazole has been investigated for its use in coordination polymers and metal-organic frameworks (MOFs). Its nitrogen-rich structure facilitates strong metal-ligand interactions, making it an ideal candidate for constructing porous materials with high surface areas. A 2023 paper in *Chemistry of Materials* reported that incorporating 5-butyl-2H-tetrazole into MOFs significantly enhances their gas adsorption capabilities, particularly for gases like CO₂ and CH₄.
The synthesis of 5-butyl-2H-tetrazole typically involves nucleophilic substitution or cyclization reactions. One common method involves the reaction of 1-hydrazo-4-butyrylbenzene with sodium azide under appropriate conditions. This approach ensures high yield and purity, which are critical for its subsequent applications in research and industry.
From a structural perspective, 5-butyl-2H-tetrazole exhibits a planar geometry due to the aromaticity of the tetrazole ring. The presence of the butyl group introduces steric effects that influence its reactivity and solubility properties. These characteristics make it suitable for use in both polar and non-polar solvents, expanding its utility in various chemical processes.
Another area where 5-butyl-2H-tetrazole has shown promise is in click chemistry. Its ability to participate in azide-based cycloaddition reactions has been leveraged to develop novel bioconjugates and drug delivery systems. A 2023 study in *Angewandte Chemie* highlighted its role as a key component in creating stimuli-responsive materials that can release drugs under specific conditions.
In terms of spectroscopic analysis, 5-butyl-2H-tetrazole exhibits characteristic absorption bands in UV-vis spectroscopy due to its conjugated π-system. These spectral features are valuable for identifying the compound in complex mixtures and monitoring its transformations during chemical reactions.
The stability of 5-butyl-2H-tetrazole under different conditions has also been extensively studied. Research indicates that it is stable under neutral and mildly acidic conditions but undergoes decomposition under strong basic or oxidative environments. This information is crucial for its safe handling and storage in laboratory settings.
From an environmental standpoint, understanding the degradation pathways of 5-butyl-2H-tetrazole is essential for assessing its ecological impact. Recent studies suggest that it undergoes microbial degradation under aerobic conditions, producing innocuous byproducts such as nitrogen gas and carbon dioxide.
In conclusion, 5-butyl-2H-tetrazole (CAS No. 66281-98-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in research, position it as a valuable tool in drug discovery, materials science, and chemical synthesis. As ongoing studies continue to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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